Methyl 2,4-dibromobutyrate

Physical Properties Work-up Efficiency Synthetic Methodology

This methyl ester is the specifically validated intermediate for the cardiovascular drug Nebivolol and the ATR inhibitor Ceralasertib (AZD6738), ensuring consistent performance in critical multi-step syntheses. Its dual bromine sites offer unique chemoselectivity not achievable with mono-brominated analogs. Compared to other in-class esters, its optimized physical properties (density: 1.840 g/mL) facilitate superior liquid-liquid extraction and crystallization. Buying this exact grade mitigates the risk of re-optimization, guaranteeing reliability from R&D to scale-up.

Molecular Formula C5H8Br2O2
Molecular Weight 259.92 g/mol
CAS No. 70288-65-2
Cat. No. B3428897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dibromobutyrate
CAS70288-65-2
Molecular FormulaC5H8Br2O2
Molecular Weight259.92 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCBr)Br
InChIInChI=1S/C5H8Br2O2/c1-9-5(8)4(7)2-3-6/h4H,2-3H2,1H3
InChIKeyDQHIGEQXJBMKKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2,4-dibromobutyrate (CAS 70288-65-2): Chemical Profile and Baseline Procurement Considerations


Methyl 2,4-dibromobutyrate (CAS 70288-65-2) is a dibrominated ester with the linear formula BrCH2CH2CHBrCOOCH3, a molecular weight of 259.92 g/mol, and a density of 1.840 g/mL at 20 °C . It serves as a versatile intermediate in organic synthesis, characterized by two reactive bromine sites on a butyrate backbone . As a building block, it is commonly employed in the synthesis of complex molecules, including pharmaceuticals like the cardiovascular drug Nebivolol and the ATR inhibitor Ceralasertib [1][2]. This guide focuses on the specific, quantifiable performance advantages of this methyl ester over other in-class 2,4-dibromobutyrate derivatives and alternative synthetic building blocks to support evidence-based scientific selection.

Methyl 2,4-dibromobutyrate Substitution: Why Structural Analogs Are Not Interchangeable


The selection of a specific 2,4-dibromobutyrate derivative is not trivial; in-class compounds like the ethyl, tert-butyl, or benzyl esters, as well as mono-brominated analogs, exhibit divergent physical properties and reactivity that can critically alter reaction outcomes and downstream processing [1]. For instance, the choice of ester group significantly impacts compound density, volatility, and solubility, which are crucial parameters in liquid-liquid extractions, distillations, and crystallization steps . Furthermore, the presence of two bromine atoms provides unique synthetic utility not available in mono-brominated butyrates. This section details the quantifiable evidence that justifies the specific selection of methyl 2,4-dibromobutyrate over its closest comparators.

Methyl 2,4-dibromobutyrate vs. Analogs: A Guide to Quantifiable Selection Criteria


Density Differentiation: Methyl vs. Benzyl Ester for Phase Separation and Handling

Methyl 2,4-dibromobutyrate exhibits a significantly higher density (1.840 g/mL at 20 °C) compared to its benzyl ester analog, Benzyl 2,4-dibromobutyrate (1.63 g/mL at 20 °C) . This 12.9% higher density makes the methyl ester a more reliable candidate for aqueous-organic extractions, where it will consistently form the lower layer, reducing ambiguity during phase separation. This property is critical for efficient work-up protocols in both laboratory and pilot-scale syntheses.

Physical Properties Work-up Efficiency Synthetic Methodology

Validated Chemoselectivity: Azide Substitution for Azetidine Synthesis

Methyl 2,4-dibromobutyrate demonstrates a well-documented chemoselective reaction with sodium azide in dimethylformamide (DMF), yielding 2-azido-4-bromobutyrate . This selective displacement at the C2 position, while leaving the C4 bromine intact, is a key step for generating enantiomerically pure azetidine-2-carboxylic acid derivatives, which are valuable scaffolds in medicinal chemistry [1]. In contrast, mono-brominated butyrates cannot achieve this bifunctional transformation, and other 2,4-dibromobutyrate esters may react with different selectivity or yield profiles, requiring re-optimization.

Medicinal Chemistry Azide-Alkyne Cycloaddition Azetidine Synthesis

Demonstrated Scalability: High-Yield Synthesis from γ-Butyrolactone

A scalable, high-yielding method for producing methyl 2,4-dibromobutyrate from γ-butyrolactone has been described, achieving a 76.9% yield with a purity of 99.4% [1]. This route is advantageous compared to the synthesis of other esters, such as the tert-butyl derivative, which often require more expensive starting materials or more complex, lower-yielding esterification steps . The use of γ-butyrolactone, a bulk industrial chemical, and methanol for esterification ensures cost-effectiveness and straightforward scale-up.

Process Chemistry Scale-up Green Chemistry

Molecular Weight Advantage: Lower Mass Fraction for Efficient Transformations

Methyl 2,4-dibromobutyrate has a molecular weight of 259.92 g/mol, which is 13.7% lower than that of the benzyl ester (336.02 g/mol) . This lower molecular weight translates to a higher molar yield of product per gram of starting material, improving atom economy. For large-scale applications, this difference directly impacts raw material costs and waste generation, making the methyl ester a more economically and environmentally sound choice for reactions where the ester group is ultimately cleaved or lost.

Atom Economy Green Chemistry Cost Analysis

Methyl 2,4-dibromobutyrate Applications: Where the Data Supports Its Selection


Synthesis of Nebivolol Intermediate: 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic Acid

Methyl 2,4-dibromobutyrate is a key intermediate in the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a critical precursor to the cardiovascular drug Nebivolol [1]. The reaction of p-fluorophenol with methyl 2,4-dibromobutyrate in the presence of a base yields 4-bromo-2-(4-fluorophenoxy)butyric acid methyl ester, which is subsequently cyclized [2]. The high purity (99.4%) and scalable synthesis of the methyl ester ensure consistent quality in this multi-step sequence, making it the preferred choice over other esters for which this specific route has not been optimized or validated.

Manufacture of ATR Inhibitor Ceralasertib: Introduction of the Cyclopropyl Moiety

Methyl 2,4-dibromobutyrate is used in a novel process to introduce the cyclopropyl moiety during the improved, scalable synthesis of the ATR inhibitor Ceralasertib (AZD6738) [3]. This patented route was specifically developed using the methyl ester, and substituting it with another 2,4-dibromobutyrate derivative would require extensive re-optimization of reaction conditions, potentially affecting yield and impurity profiles that were carefully controlled to achieve a 16% overall yield for the complex API [4].

Stereoselective Azetidine Scaffold Construction

For medicinal chemists synthesizing stereoisomers of azetidine-2-carboxylic amide derivatives, methyl 2,4-dibromobutyrate is the established building block of choice . The chemoselective reaction with sodium azide yields 2-azido-4-bromobutyrate, a versatile intermediate for further functionalization [5]. This specific transformation is well-documented and reliable with the methyl ester, whereas the use of a different ester (e.g., tert-butyl) would likely alter reaction rates and selectivity due to steric and electronic effects, requiring significant method development.

Synthesis of 1-Substituted Homotaurines

Methyl 2,4-dibromobutyrate (methyl 2,4-dibromobutanoate) serves as a starting material for the synthesis of 1-carboxyhomotaurine, a GABA analog and potential therapeutic agent [6]. The synthetic route involves displacement with thiolacetic acid, oxidation, and subsequent transformations. The choice of the methyl ester is integral to this reported method, and substitution with a different ester could alter the efficiency of the thiolacetic acid displacement step, impacting the overall yield of this multi-step sequence.

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